Tridecanoyl chloride

Descripción general

Descripción

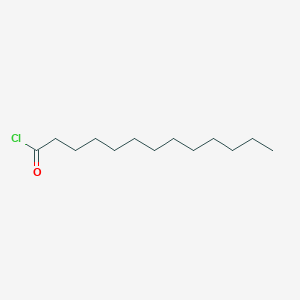

Tridecanoyl chloride, also known as tridecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₁COCl. It is a member of the fatty acid chlorides family and is primarily used as an intermediate in organic synthesis. This compound is characterized by its long aliphatic chain and reactive acyl chloride group, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tridecanoyl chloride can be synthesized through the reaction of tridecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group of tridecanoic acid is converted into the acyl chloride group. The general reaction is as follows:

CH₃(CH₂)₁₁COOH+SOCl₂→CH₃(CH₂)₁₁COCl+SO₂+HCl

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of tridecanoic acid to a reactor containing thionyl chloride or oxalyl chloride, followed by distillation to purify the product. The reaction is carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tridecanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecanoic acid and hydrochloric acid.

Reduction: It can be reduced to tridecanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Tridecanoic Acid: Formed by hydrolysis.

Tridecanol: Formed by reduction.

Aplicaciones Científicas De Investigación

Tridecanoyl chloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis to introduce the tridecanoyl group into molecules.

Biology: Employed in the synthesis of lipids and fatty acid derivatives for biological studies.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mecanismo De Acción

The mechanism of action of tridecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the formation of esters, the hydroxyl group of an alcohol attacks the carbonyl carbon of this compound, resulting in the formation of an ester linkage.

Comparación Con Compuestos Similares

Similar Compounds

Dodecanoyl Chloride: Similar structure with one less carbon atom.

Tetradecanoyl Chloride: Similar structure with one more carbon atom.

Hexadecanoyl Chloride: Longer chain fatty acid chloride.

Uniqueness

Tridecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and applications may differ slightly from other fatty acid chlorides due to the specific length of its aliphatic chain.

Actividad Biológica

Tridecanoyl chloride, also known as tridecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₁COCl. It belongs to the family of fatty acid chlorides and is primarily used as an intermediate in organic synthesis. This compound exhibits significant biological activity, particularly through its derivatives, which can influence various biological processes.

This compound is synthesized by the reaction of tridecanoic acid with thionyl chloride. The general reaction can be summarized as follows:

This synthesis method is efficient and yields this compound without the need for extensive purification processes. The compound is characterized by its long aliphatic chain, which contributes to its hydrophobic properties, making it a valuable reagent in various chemical reactions.

Biological Activity

This compound exhibits biological activity primarily through its derivatives, which can significantly affect cellular functions. Key areas of biological activity include:

- Membrane Fluidity : Compounds modified with tridecanoyl groups can alter membrane fluidity, impacting protein localization and function within cellular membranes. This modification plays a crucial role in cellular signaling pathways and membrane interactions.

- Protein Myristoylation : this compound is involved in the myristoylation process, where fatty acids are attached to proteins. This modification is essential for the proper localization and function of many signaling proteins, influencing various cellular processes, including growth and differentiation.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound and its derivatives:

- Impact on Protein Localization : Research has shown that the introduction of tridecanoyl groups into proteins can enhance their membrane association, which is critical for their function in signaling pathways. For instance, studies indicate that proteins with attached tridecanoyl groups exhibit altered localization patterns compared to their unmodified counterparts.

- Antimicrobial Activity : this compound derivatives have been studied for their antimicrobial properties. For example, compounds derived from this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis .

- Toxicological Studies : Investigations into the toxicological profile of this compound reveal that while it exhibits beneficial biological activities, excessive exposure can lead to cytotoxic effects in certain cell lines. For instance, cytotoxicity assays indicate that high concentrations may impair cellular viability, emphasizing the need for careful handling in laboratory settings .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other fatty acid chlorides:

| Compound | Molecular Formula | Biological Activity | Synthesis Method |

|---|---|---|---|

| This compound | CH₃(CH₂)₁₁COCl | Membrane fluidity alteration, myristoylation | Reaction of tridecanoic acid with thionyl chloride |

| Myristoyl Chloride | CH₃(CH₂)₁₃COCl | Similar to tridecanoyl but with different chain length | Similar synthesis method |

| Lauryl Chloride | CH₃(CH₂)₁₁COCl | Antimicrobial activity | Similar synthesis method |

Propiedades

IUPAC Name |

tridecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRPWCNFWGBGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066259 | |

| Record name | Tridecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17746-06-4 | |

| Record name | Tridecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.